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molecular formula C6H7N3O B8637141 Ethanimidic acid, N,2-dicyano-, ethyl ester CAS No. 53557-77-0

Ethanimidic acid, N,2-dicyano-, ethyl ester

Cat. No. B8637141
M. Wt: 137.14 g/mol
InChI Key: FDXSJSYTFLRXGI-UHFFFAOYSA-N
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Patent
US04032559

Procedure details

Piperidine (25.67 g, 0.0302 m) is added dropwise to an ice-cooled solution of 41.36 g (0.0302 m) of ethyl N, 2-dicyanoacetimidate in 60 ml of methanol. The reaction is heterogeneous initially, but soon becomes homogeneous and yellow. The piperidine is added at a rate that maintains a 25° C. reaction temperature. After fifty minutes, the reaction mixture is partitioned between CH2Cl2 and aqueous saturated NaHCO3. The organic phase is dried over Na2SO4 and concentrated in vacuo to give 54 g of a yellow oil which by tlc appears to be pure product. Nmr confirms the presence of product.
Quantity
25.67 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41.36 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]([N:9]=[C:10](OCC)[CH2:11][C:12]#[N:13])#[N:8]>CO>[C:7]([N:9]=[C:10]([N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:11][C:12]#[N:13])#[N:8]

Inputs

Step One
Name
Quantity
25.67 g
Type
reactant
Smiles
N1CCCCC1
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
41.36 g
Type
reactant
Smiles
C(#N)N=C(CC#N)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that maintains a 25° C.
CUSTOM
Type
CUSTOM
Details
reaction temperature
WAIT
Type
WAIT
Details
After fifty minutes
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between CH2Cl2 and aqueous saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)N=C(CC#N)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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